

# A Technical Guide to 2-Chloro-6-methylthiophenol (C<sub>7</sub>H<sub>7</sub>ClS)

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## Compound of Interest

Compound Name: 2-Chloro-6-methylthiophenol

Cat. No.: B098659

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This document provides a comprehensive technical overview of **2-Chloro-6-methylthiophenol**, a key intermediate in various fields of chemical synthesis. It covers physicochemical properties, synthesis protocols, reactivity, applications, and safety information, tailored for a scientific audience.

## Compound Identity and Properties

**2-Chloro-6-methylthiophenol**, with the molecular formula C<sub>7</sub>H<sub>7</sub>ClS, is an aromatic thiol compound. Its structure features a benzene ring substituted with a chlorine atom, a methyl group, and a thiol group at positions 2, 6, and 1, respectively. This substitution pattern imparts specific steric and electronic properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of **2-Chloro-6-methylthiophenol**

Property	Value	Reference(s)
IUPAC Name	2-chloro-6-methylbenzenethiol	[1]
CAS Number	18858-05-4	[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClS	[1]
Molecular Weight	158.65 g/mol	[1]
Appearance	Clear colorless to yellow liquid	[3]
Boiling Point	135-136 °C (at 35 mmHg)	[2][4]
Density	1.217 g/cm <sup>3</sup>	[4]
Refractive Index	1.595 (at 20 °C)	[4]
LogP	~3.18	[5]
SMILES	<chem>CC1=C(C(=CC=C1)Cl)S</chem>	[1]
InChIKey	WNRLJMYSWRBJIG-UHFFFAOYSA-N	[1]

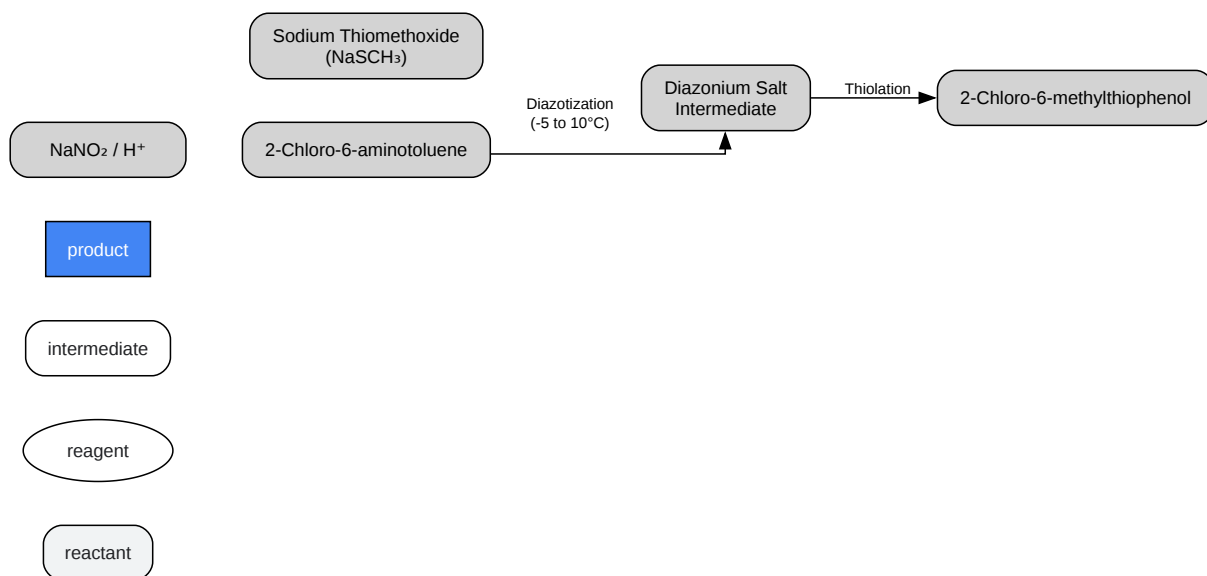
Table 2: Predicted Spectroscopic Data

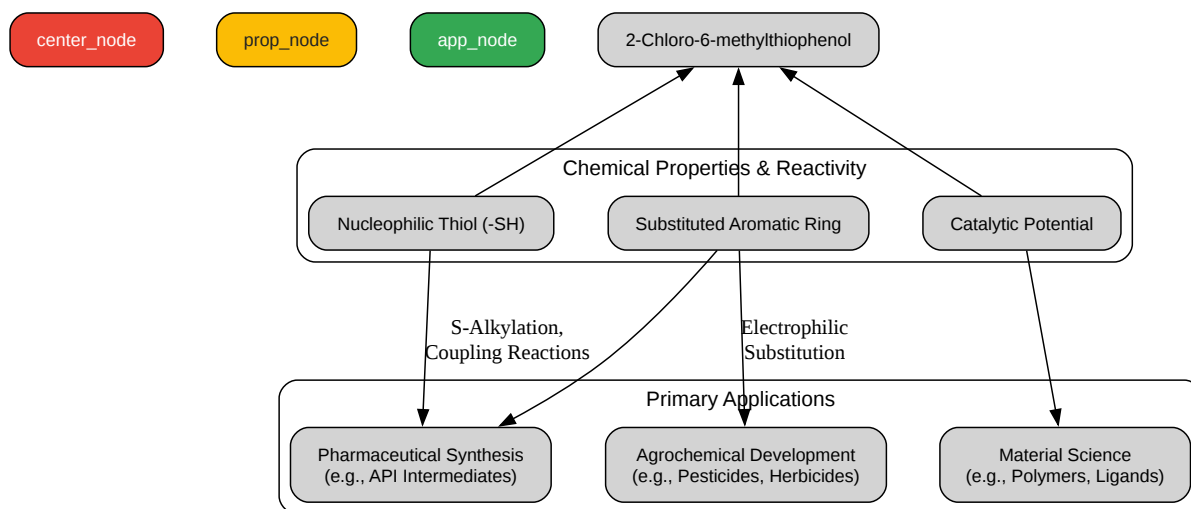
While detailed spectral analyses are proprietary or scattered, the following table summarizes expected peaks based on the compound's structure. These are estimations and should be confirmed by experimental data.

Spectroscopy	Feature	Predicted Chemical Shift / Range
$^1\text{H}$ NMR	$-\text{CH}_3$ (s)	2.2 - 2.5 ppm
-SH (s, broad)	3.0 - 4.0 ppm	
Ar-H (m)	6.9 - 7.3 ppm	
$^{13}\text{C}$ NMR	$-\text{CH}_3$	15 - 20 ppm
Ar-C (unsubstituted)	120 - 130 ppm	
Ar-C (substituted)	130 - 145 ppm	
IR Spectroscopy	S-H stretch	2550 - 2600 $\text{cm}^{-1}$
C-S stretch	600 - 800 $\text{cm}^{-1}$	
C-Cl stretch	700 - 800 $\text{cm}^{-1}$	
Aromatic C-H stretch	$\sim 3030 \text{ cm}^{-1}$	
Aromatic C=C stretch	1450 - 1600 $\text{cm}^{-1}$	

## Synthesis and Experimental Protocols

A common and scalable method for preparing **2-Chloro-6-methylthiophenol** involves a diazotization reaction starting from 2-chloro-6-aminotoluene, followed by reaction with a sulfur source like sodium thiomethoxide.<sup>[6]</sup> This approach avoids the use of highly toxic solvents and reagents associated with older methods.<sup>[6]</sup>





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